N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3-dimethylpyrazole moiety, a 1,3,4-oxadiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked via a carboxamide bridge. The benzodioxane group may enhance solubility and metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-7-10(21(2)20-9)15-18-19-16(25-15)17-14(22)13-8-23-11-5-3-4-6-12(11)24-13/h3-7,13H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQXQOAXHODBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole moiety known for various biological activities.
- An oxadiazole ring that enhances its pharmacological profile.
- A benzo[b][1,4]dioxine core which is often associated with anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation in cancer models.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | References |
|---|---|---|---|
| Compound A | HeLa | 15 | |
| Compound B | MCF-7 | 20 | |
| N-(5-(1,3-dimethyl... | A549 | 12 |
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. The presence of the pyrazole ring is often linked to antibacterial and antifungal activities. Preliminary assays suggest that this compound may exhibit moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | References |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | |
| Compound D | Escherichia coli | 12 | |
| N-(5-(1,3-dimethyl... | Bacillus subtilis | 14 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Several studies have investigated the biological activity of related compounds. For example:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines and found significant activity correlated with structural modifications.
- Antimicrobial Screening : Another study screened a series of oxadiazole derivatives for antimicrobial properties and reported promising results against several pathogens.
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess activity against various bacterial strains. The presence of the pyrazole moiety may enhance these effects by modifying the interaction between the compound and microbial targets .
Antioxidant Properties
Research has demonstrated that oxadiazole derivatives can act as effective antioxidants. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The incorporation of a benzo[b][1,4]dioxine structure may further augment these antioxidant capabilities .
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity. In vitro assays have shown that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma . The mechanism often involves DNA damage and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamide Derivatives
describes analogs such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). These compounds share the pyrazole-carboxamide backbone but differ in substituents and auxiliary heterocycles.
Table 1: Key Physicochemical Properties of Pyrazole-Carboxamide Analogs
| Compound | Substituents (R₁, R₂) | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | C₂₁H₁₅ClN₆O |
| 3b | 4-Cl-Ph, Phenyl | 68 | 171–172 | C₂₁H₁₄Cl₂N₆O |
| 3c | 4-Me-Ph, Phenyl | 62 | 123–125 | C₂₂H₁₇ClN₆O |
| 3d | 4-F-Ph, Phenyl | 71 | 181–183 | C₂₁H₁₄ClFN₆O |
Key Observations :
- Chlorine substituents (e.g., 3b ) increase melting points compared to methyl or fluorine analogs, likely due to enhanced intermolecular halogen bonding .
- Fluorine substitution (3d ) marginally improves yield (71% vs. 62–68% for others), suggesting favorable reaction kinetics in polar aprotic solvents like DMF .
- The absence of a benzodioxane group in these analogs may reduce metabolic stability compared to the target compound.
1,5-Diarylpyrazole Carboxamides
highlights N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides (e.g., 5a–c ). These derivatives prioritize aryl substitutions at positions 1 and 5 of the pyrazole, differing from the target compound’s 1,3-dimethylpyrazole and oxadiazole groups.
Key Observations :
Heterocyclic Hybrids with Benzodiazepine/Oxazepine Moieties
describes coumarin-fused benzodiazepine/oxazepine derivatives (e.g., 4g–h ). While structurally distinct, these compounds share the theme of hybrid heterocycles.
Table 3: Structural Complexity and Bioactivity Potential
Key Observations :
- The benzodioxane group in the target compound may reduce cytotoxicity compared to the coumarin-benzodiazepine hybrids (4g–h ), which have larger π-conjugated systems prone to intercalation .
- The oxadiazole ring in the target compound could enhance electron-deficient character, improving binding to enzymatic targets like kinases .
Benzothiazole-Thiophene Pyrazole Carboxamides
analyzes N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide*, which replaces benzodioxane with benzothiazole and thiophene.
Table 4: Electronic Effects of Auxiliary Heterocycles
| Compound | Auxiliary Groups | Electron Density | LogP (est.) |
|---|---|---|---|
| Target Compound | Benzodioxane | Electron-rich (O-donor) | ~2.5 |
| Benzothiazole-thiophene | Benzothiazole, thiophene | Electron-deficient | ~3.2 |
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology : The synthesis typically involves cyclization reactions to form the oxadiazole ring. A common approach includes reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzodioxane carboxamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF) . Dehydrating agents like POCl₃ or carbodiimides (e.g., DCC) are used to facilitate amide coupling and cyclization. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yields >70% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Verify substitution patterns of the pyrazole and benzodioxane moieties.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) absorption bands .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Q. What solvent systems are recommended for purification?
- Methodology : Purify via column chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). For recrystallization, use ethanol or acetonitrile due to the compound’s moderate polarity .
Advanced Research Questions
Q. How does the 1,3-dimethylpyrazole group influence the compound’s biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied pyrazole substituents (e.g., nitro, methoxy). Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Molecular docking can predict interactions with targets like tubulin or kinases .
Q. What strategies mitigate contradictory results in antimicrobial assays?
- Methodology : Address variability by:
- Standardizing bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1×10⁸ CFU/mL).
- Including positive controls (e.g., ciprofloxacin) and testing at concentrations ≥64 µg/mL.
- Validating via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- Methodology : Use tools like SwissADME to predict logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability. Dock into cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. Modify substituents to reduce clearance rates .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for in vivo toxicity evaluation?
- Methodology : Use a murine model (e.g., BALB/c mice) with escalating doses (10–100 mg/kg) administered intraperitoneally. Monitor biomarkers (ALT, AST) and histopathology of liver/kidney tissues. Apply the OECD 423 guideline for acute toxicity classification .
Q. What analytical techniques resolve discrepancies in reaction yields during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
